molecular formula C20H17NO4 B12943780 (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate

(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12943780
M. Wt: 335.4 g/mol
InChI Key: XWTUVMPDBKQCIA-UHFFFAOYSA-N
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Description

(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features a unique combination of isoxazole and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This is followed by the esterification of the chromene carboxylic acid with the isoxazole derivative. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and chromene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl or chromene rings .

Scientific Research Applications

(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate: shares similarities with other isoxazole and chromene derivatives, such as:

Uniqueness

What sets this compound apart is its combined structure, which may confer unique biological activities and chemical properties not found in other compounds. This dual functionality makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H17NO4/c22-20(16-10-15-8-4-5-9-19(15)23-12-16)24-13-17-11-18(21-25-17)14-6-2-1-3-7-14/h1-10,17H,11-13H2

InChI Key

XWTUVMPDBKQCIA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC(=O)C3=CC4=CC=CC=C4OC3

Origin of Product

United States

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